2-Bromo-8-chloro-6-fluoroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3BrClFN2 |
|---|---|
Molecular Weight |
261.48 g/mol |
IUPAC Name |
2-bromo-8-chloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-8-12-3-4-1-5(11)2-6(10)7(4)13-8/h1-3H |
InChI Key |
FPSQJVRKBVVTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)Cl)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 2 Bromo 8 Chloro 6 Fluoroquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinazoline (B50416) Core
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the quinazoline ring, particularly at halogenated positions. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. openstax.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the leaving group and the electronic properties of the quinazoline ring.
Reactivity of Halogen Substituents at C2, C6, and C8 Positions
The quinazoline ring is inherently electron-deficient, which facilitates nucleophilic attack. The reactivity of halogens in SNAr reactions is largely dictated by their position on the ring and their intrinsic leaving group ability. For polyhalogenated quinazolines, the order of reactivity is a critical consideration for selective synthesis.
In the case of 2-Bromo-8-chloro-6-fluoroquinazoline, the positions of the halogens are key to their reactivity. The C2 and C4 positions of the quinazoline nucleus are the most electrophilic and thus most susceptible to nucleophilic attack. While the C4 position is unsubstituted in this molecule, the C2 position, bearing a bromine atom, is highly activated. The C8 and C6 positions on the benzene (B151609) portion of the ring are generally less reactive towards SNAr than the C2 position.
Numerous studies on di- and tri-substituted quinazolines and related heterocycles establish a general hierarchy for halogen displacement. For instance, in 2,4-dichloroquinazolines, substitution occurs preferentially at the C4 position. nih.govmdpi.com For 2,6,8-trisubstituted purines, a related nitrogen heterocycle, selective substitution has also been demonstrated. nih.gov
Based on established principles, the expected order of reactivity for the halogens on this compound towards a given nucleophile is:
C2-Br > C8-Cl > C6-F
This order is based on a combination of factors:
Position Activation: The C2 position is highly activated by the two adjacent nitrogen atoms of the pyrimidine (B1678525) ring, making the C2-Br bond the most susceptible to nucleophilic attack.
Leaving Group Ability: In SNAr reactions where the bond-breaking step is rate-determining, the leaving group order is typically I > Br > Cl > F. However, in many SNAr reactions on heteroaromatic systems, the initial addition of the nucleophile is the rate-determining step, leading to a reactivity order of F > Cl > Br > I (the "element effect"). nih.gov
Table 1: Predicted Reactivity Order of Halogen Substituents in SNAr Reactions
| Position | Substituent | Relative Reactivity | Controlling Factors |
|---|---|---|---|
| C2 | Bromo | 1 (Most Reactive) | High electrophilicity due to adjacent ring nitrogens. |
| C8 | Chloro | 2 (Moderately Reactive) | Moderate leaving group ability; less activated than C2. |
| C6 | Fluoro | 3 (Least Reactive) | Poor leaving group ability. |
Selective Replacement of Halogens with Various Nucleophiles
The differential reactivity of the halogen substituents allows for their selective replacement by controlling reaction conditions and the choice of nucleophile. Strong nucleophiles such as primary and secondary amines, alkoxides, and thiolates can be used to selectively displace the C2-bromo group under relatively mild conditions, leaving the C8-chloro and C6-fluoro groups intact.
For example, reacting this compound with a primary amine (e.g., aniline (B41778) or benzylamine) at moderate temperatures would be expected to yield the corresponding 2-amino-8-chloro-6-fluoroquinazoline derivative. nih.govmdpi.com To replace the less reactive C8-chloro group, more forcing conditions, such as higher temperatures or the use of a stronger base, would likely be required. The C6-fluoro group would be the most resistant to substitution and may require harsh reaction conditions or specialized catalytic systems for its displacement.
Table 2: Examples of Selective Nucleophilic Substitution Strategies
| Target Position | Typical Nucleophile | Anticipated Conditions | Expected Product |
|---|---|---|---|
| C2-Br | Primary/Secondary Amines (R-NH₂) | Moderate temperature (e.g., rt to 80 °C) in a polar aprotic solvent (e.g., THF, DMF). | 2-(Alkyl/Aryl)amino-8-chloro-6-fluoroquinazoline |
| C2-Br | Alkoxides (R-O⁻) | Base (e.g., NaH) in an alcoholic solvent or THF. | 2-Alkoxy-8-chloro-6-fluoroquinazoline |
| C8-Cl | Amines (R-NH₂) | Higher temperatures (>100 °C), possibly with microwave irradiation. | 2-Bromo-8-(Alkyl/Aryl)amino-6-fluoroquinazoline (if C2 is unreacted or blocked) |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds on heterocyclic scaffolds. beilstein-journals.orgnih.gov
Suzuki-Miyaura Coupling: Site-Selectivity and Mechanistic Considerations on Quinazoline Halides
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide or pseudohalide, is a versatile method for C-C bond formation. rsc.orgorganic-chemistry.org In polyhalogenated systems like this compound, site-selectivity is governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds.
The generally accepted reactivity order for halides in oxidative addition is I > Br > OTf > Cl >> F. nih.gov Therefore, a clear selectivity for coupling at the C2-bromo position over the C8-chloro and C6-fluoro positions is expected. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, one can achieve highly selective arylation or vinylation at the C2 position.
Mechanism: The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond. This step is typically rate-determining, and its facility follows the C-I > C-Br > C-Cl trend. For this compound, oxidative addition will occur preferentially at the C2-Br bond.
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. youtube.com
A reaction between this compound and an arylboronic acid under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent mixture like toluene/ethanol/water) would be predicted to selectively form the 2-aryl-8-chloro-6-fluoroquinazoline product in high yield. researchgate.net
Other Palladium-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be employed to further derivatize the quinazoline core.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling aryl halides with amines. youtube.comuwindsor.ca Similar to the Suzuki coupling, the site-selectivity is dictated by the rate of oxidative addition, making the C2-bromo position the primary site for amination. This provides a complementary method to SNAr for installing amine substituents, often under milder conditions and with a broader substrate scope. beilstein-journals.org
Buchwald-Hartwig Etherification: The formation of C-O bonds can be achieved by coupling aryl halides with alcohols or phenols. nih.gov This reaction also follows the same selectivity principles, allowing for the selective synthesis of 2-aryloxy- or 2-alkoxy-8-chloro-6-fluoroquinazolines.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds. It typically requires a palladium catalyst and a copper(I) co-catalyst. The C2-bromo position would be the exclusive site of reaction, yielding 2-alkynyl-8-chloro-6-fluoroquinazolines, which are valuable intermediates for further transformations.
Other Electrophilic and Nucleophilic Transformations of the Quinazoline Ring
While derivatization of the halogenated positions is the most common strategy, the quinazoline ring itself can undergo other transformations.
Electrophilic Substitution: The quinazoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. Reactions such as nitration or halogenation on the benzene ring portion would require harsh conditions and the outcomes would be directed by the existing substituents. The fluorine at C6 and the chlorine at C8 are deactivating, ortho-, para-directing groups, while the pyrimidine ring is strongly deactivating. Predicting the site of further electrophilic attack is complex, but it would likely be disfavored compared to the functionalization of the existing halogen handles.
Nucleophilic Addition to the Ring: Strong nucleophiles, such as organolithium or Grignard reagents, can potentially add to the C4 position of the quinazoline ring, followed by oxidation to restore aromaticity. However, these highly reactive nucleophiles would likely react preferentially with the C2-bromo position first.
Applications of 2 Bromo 8 Chloro 6 Fluoroquinazoline and Its Derivatives in Medicinal Chemistry Research
The Quinazoline (B50416) Scaffold as a Privileged Structure in Contemporary Drug Discovery Initiatives
The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation stems from its ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities. ebi.ac.uk Consequently, quinazoline derivatives have been successfully developed into therapeutic agents for various diseases, including cancer, hypertension, and inflammatory disorders. nih.govmdpi.comebi.ac.uk
The versatility of the quinazoline scaffold lies in its structural features, which allow for facile modification at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. mdpi.comuky.edu This has made it a favored template for the design of targeted therapies. In the realm of oncology, for instance, the quinazoline core has been instrumental in the development of numerous kinase inhibitors. nih.govekb.eg The scaffold's ability to mimic the hinge-binding region of ATP in the catalytic domain of kinases contributes to its potent inhibitory effects. mdpi.com Extensive research has demonstrated that quinazoline derivatives can effectively target enzymes such as Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of various cancer cells. nih.govnih.gov
Beyond cancer, the quinazoline nucleus has shown promise in the development of treatments for neurodegenerative diseases like Alzheimer's, by targeting enzymes and pathways implicated in the disease's progression. mdpi.com The adaptability of this scaffold allows for the creation of multi-target agents, a desirable characteristic for complex multifactorial diseases. mdpi.com The continued exploration of quinazoline and its derivatives underscores its importance and enduring potential in the quest for new and improved medicines. nih.gov
Design and Synthesis of 2-Bromo-8-chloro-6-fluoroquinazoline-Based Inhibitors
The specific substitution pattern of this compound makes it a highly valuable starting material for the synthesis of potent and selective enzyme inhibitors. The presence of multiple halogen atoms offers distinct advantages in drug design, influencing factors such as binding affinity, metabolic stability, and cell permeability. The bromine atom at the 2-position, in particular, serves as a versatile handle for introducing various functional groups through cross-coupling reactions, allowing for the exploration of a broad chemical space. researchgate.net
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. ekb.eg Quinazoline derivatives have emerged as a prominent class of kinase inhibitors, with several approved drugs for cancer therapy. mdpi.comtandfonline.com
Aurora Kinases: These serine/threonine kinases are key regulators of cell division, and their overexpression is linked to various human cancers. mdpi.comnih.gov The quinazoline scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases. ekb.egmdpi.comresearchgate.net For instance, the introduction of a small five-membered heterocyclic ring, such as a thiazole, at the 4-position of the quinazoline core has been shown to yield potent Aurora A and B inhibitors. mdpi.comresearchgate.net The design of derivatives like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has led to the identification of selective Aurora A kinase inhibitors that can induce apoptosis in cancer cells. nih.govnih.govresearchgate.net
EGFR (Epidermal Growth Factor Receptor): The quinazoline core is a well-established pharmacophore for EGFR inhibitors. nih.govtandfonline.com Overexpression of EGFR is common in non-small cell lung cancer (NSCLC) and other malignancies. proquest.comnih.gov The design of 4-anilinoquinazoline (B1210976) derivatives has been a particularly fruitful strategy, leading to the development of clinically approved drugs like gefitinib (B1684475) and erlotinib. ekb.egtandfonline.com The substitution pattern on the quinazoline ring and the aniline (B41778) moiety is crucial for achieving high inhibitory activity and overcoming drug resistance mutations. nih.gov
HER2 (Human Epidermal Growth Factor Receptor 2): HER2 is another important member of the EGFR family, and its overexpression is a key driver in a subset of breast cancers. nih.govnih.govyoutube.com Dual inhibitors that target both EGFR and HER2 have been developed using the quinazoline scaffold. nih.govrsc.org Research has focused on modifying the C4 and C6 positions of the quinazoline ring to enhance selectivity for HER2 over EGFR, which can help in minimizing side effects. nih.gov For example, isoquinoline-tethered quinazoline derivatives have demonstrated improved HER2 inhibition and enhanced anti-proliferative effects in HER2-dependent cancer cells. rsc.org
| Target Kinase | Example Quinazoline Derivative Class | Key Findings | References |
| Aurora Kinases | Quinazolin-4(3H)-one derivatives, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Exhibit inhibitory activity and antiproliferative effects. Can induce apoptosis in cancer cells. | mdpi.comnih.govnih.gov |
| EGFR | 4-Anilinoquinazoline derivatives, Cinnamide-quinazoline derivatives | Form the basis of approved drugs. Can overcome resistance mutations. | nih.govtandfonline.com |
| HER2 | Isoquinoline-tethered quinazoline derivatives | Enhanced selectivity for HER2 over EGFR. Improved anti-proliferative effects in HER2-positive cells. | nih.govrsc.org |
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. The adenosine (B11128) A2A receptor, a member of this family, has emerged as a promising target for the treatment of neurodegenerative diseases like Parkinson's disease and for cancer immunotherapy. nih.govmdpi.comnih.gov
The quinazoline scaffold has been explored for the development of potent and selective A2A receptor antagonists. nih.govmdpi.comresearchgate.net For example, 2-aminoquinazoline (B112073) derivatives have been identified as a promising scaffold for designing new A2A receptor antagonists. nih.govmdpi.com Modifications at the C2, C6, and C7 positions of the quinazoline ring have been shown to significantly influence the binding affinity and functional activity of these compounds. nih.gov The introduction of aminoalkyl chains at the C2-position, for instance, has been a strategy to enhance antagonist activity and improve solubility. nih.govmdpi.com Research in this area has led to the discovery of quinazoline derivatives with high affinity for the human A2A receptor, demonstrating their potential for therapeutic applications. nih.govmdpi.comresearchgate.net
| Target GPCR | Example Quinazoline Derivative Class | Key Findings | References |
| Adenosine A2A Receptor | 2-Aminoquinazoline derivatives | High affinity and antagonist activity. Potential for treating neurodegenerative diseases and cancer. | nih.govmdpi.comresearchgate.net |
Soluble epoxide hydrolase (sEH) is an enzyme that plays a role in the metabolism of signaling lipids, and its inhibition is considered a therapeutic strategy for cardiovascular diseases and inflammation. nih.govresearchgate.netnih.govacs.orgacs.org The quinazolinone scaffold, a close relative of quinazoline, has been identified as a suitable framework for developing potent sEH inhibitors. nih.govresearchgate.net
Researchers have designed and synthesized novel quinazoline-4(3H)-one derivatives that exhibit potent inhibition of sEH. nih.gov Molecular modeling and biological studies have indicated that the quinazolinone ring serves as an effective scaffold for interacting with the active site of the enzyme. nih.govresearchgate.net The nature of the substituents on the amide moiety of these derivatives has been shown to have a moderate effect on their inhibitory activity. nih.gov For example, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide was identified as a highly potent sEH inhibitor, demonstrating the therapeutic potential of this class of compounds. nih.gov
| Target Enzyme | Example Quinazoline Derivative Class | Key Findings | References |
| Soluble Epoxide Hydrolase (sEH) | Quinazoline-4(3H)-one derivatives | Potent inhibitory activity. Potential for treating cardiovascular diseases and inflammation. | nih.govresearchgate.netnih.gov |
Role as a Synthetic Intermediate and Building Block in the Development of Advanced Therapeutic Leads
Beyond its direct incorporation into biologically active molecules, this compound serves as a crucial synthetic intermediate and building block in the construction of more complex therapeutic leads. nih.govnih.gov Its unique substitution pattern provides a platform for a variety of chemical transformations, allowing medicinal chemists to systematically modify the quinazoline core and explore structure-activity relationships.
The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. researchgate.net These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at this position, which is often critical for achieving potent and selective inhibition of target enzymes. nih.gov For example, in the synthesis of many EGFR inhibitors, the 4-anilino moiety is a key pharmacophoric element, and the ability to readily functionalize the 2-position allows for the optimization of interactions with the kinase active site. nih.gov
The chloro and fluoro substituents on the benzene ring of the quinazoline core also play important roles. They can influence the electronic properties of the ring system, affecting the pKa of the quinazoline nitrogen atoms and modulating the binding affinity of the molecule to its target. nih.gov Furthermore, these halogen atoms can serve as sites for further functionalization or can be retained in the final compound to enhance metabolic stability and improve pharmacokinetic properties. The strategic placement of fluorine, in particular, is a common tactic in medicinal chemistry to block sites of metabolism and increase lipophilicity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromo 8 Chloro 6 Fluoroquinazoline Derivatives
Influence of Halogen Substituents on Biological Recognition and Potency
Halogen atoms are frequently incorporated into pharmaceutical compounds to modulate their biological and physicochemical properties. researchgate.net Their influence stems from a combination of steric, electronic, and lipophilic effects that can enhance target binding, improve membrane permeability, and alter metabolic stability.
The specific placement of bromine at C2, fluorine at C6, and chlorine at C8 is crucial for defining the interaction profile of the molecule. Structure-activity relationship studies on various quinazolinones have highlighted that the presence of halogens at the C6 and C8 positions can significantly enhance antimicrobial and cytotoxic activities. nih.govnih.gov
C8-Chloro and C6-Fluoro: The substitution at these positions on the benzene (B151609) ring portion of the quinazoline (B50416) core is critical. In a study of quinazolin-4(3H)-one derivatives, compounds featuring fluoro substituents at both the C6 and C8 positions demonstrated increased cytotoxicity against A2780 cancer cell lines. nih.gov Similarly, research into Aurora A kinase inhibitors identified an 8-fluoroquinazoline (B71482) derivative as a potent lead compound, underscoring the importance of halogen substitution at this position for target engagement. mdpi.comresearchgate.net The electron-withdrawing nature of chlorine and fluorine at these positions can modulate the electronic landscape of the entire ring system, influencing interactions with target proteins.
C2-Bromo: The C2 position of the quinazoline ring is a key site for modification. The bromine atom here serves two primary roles. Firstly, it can directly participate in binding interactions within the target protein's active site. Secondly, it acts as a versatile chemical handle for further synthesis. The C-Br bond can be readily utilized in cross-coupling reactions to introduce a diverse range of substituents, allowing for extensive exploration of the chemical space around the quinazoline core.
Electronic Effects: All three halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect can alter the acidity or basicity of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other polar interactions within a biological target. researchgate.net This is particularly relevant for the nitrogen atoms in the pyrimidine (B1678525) ring, whose basicity and potential for interaction are modulated by these substitutions.
Steric and Lipophilic Effects: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular site of action. researchgate.net The size of the halogen atom (van der Waals radius: Br > Cl > F) plays a significant steric role. The bulkier bromine and chlorine atoms can provide favorable van der Waals contacts within a binding pocket or, conversely, cause steric hindrance that prevents optimal binding. Furthermore, halogens can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms in the protein target, which can contribute significantly to binding affinity. researchgate.net
The following table summarizes the contributions of the halogen substituents:
| Halogen | Position | Key Contributions to Activity |
| Bromine (Br) | C2 | - Provides a site for further chemical modification (e.g., cross-coupling).- Contributes significant lipophilicity and steric bulk. |
| Fluorine (F) | C6 | - Strong electron-withdrawing effect.- Can block metabolic oxidation at this position.- Often used to fine-tune electronic properties with minimal steric impact. nih.gov |
| Chlorine (Cl) | C8 | - Potent electron-withdrawing and lipophilic properties.- Its presence at C8 has been linked to enhanced cytotoxic activity. nih.govnih.gov- Can form halogen bonds to stabilize drug-target complexes. researchgate.net |
Impact of Functional Group Modifications on the 2-Bromo-8-chloro-6-fluoroquinazoline Scaffold
Systematic modification of the core structure is a fundamental strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, the C4 position represents the most accessible site for initial diversification, while the C2, C6, and C8 positions offer further opportunities for refinement.
Research on analogous quinazoline systems has established clear patterns regarding the impact of substitutions at these four key positions.
C4 Position: In 2,4-dihaloquinazoline precursors, the C4 position is consistently more reactive toward nucleophilic aromatic substitution (SNAr) than the C2 position. nih.gov This regioselectivity allows for the reliable introduction of a wide variety of functional groups, particularly amines. The synthesis of 4-anilinoquinazolines, for instance, is a well-established strategy for developing potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Introducing different substituted amines at C4 allows for probing the binding pocket for additional hydrophobic or hydrogen-bonding interactions.
C2 Position: While the C4 position is more reactive for SNAr, selective modification at C2 is also achievable, often through metal-catalyzed cross-coupling reactions where the C2-bromo group is replaced. chim.it This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity and enabling the optimization of interactions with the target protein.
C6 and C8 Positions: These positions are crucial for modulating the electronic properties of the benzene portion of the scaffold. SAR studies often involve synthesizing analogs where the existing C6-fluoro and C8-chloro atoms are replaced with other groups. For example, replacing them with other halogens (e.g., iodine) or with electron-donating groups (e.g., methoxy) can reveal the electronic requirements for optimal activity. nih.govnih.gov While halogens are often beneficial, some studies have shown that an iodo-group at C6 can be detrimental to the activity of certain antimicrobial quinazolines. nih.gov
The table below details common modifications and their observed effects on quinazoline derivatives.
| Position | Type of Modification | General Impact on Biological Activity |
| C2 | Replacement of halogen with aryl/heteroaryl groups | Can significantly enhance potency by accessing additional binding regions; a key strategy in kinase inhibitor design. chim.it |
| C4 | Substitution with various amines (anilines, aliphatic amines) | Crucial for activity in many classes, particularly EGFR inhibitors; the nature of the amine dictates target specificity and potency. nih.govnih.gov |
| C6 | Halogen swap (e.g., F to I) or replacement with methoxy (B1213986) groups | Modulates electronic properties and lipophilicity; can be beneficial or detrimental depending on the specific target and compound series. nih.govnih.gov |
| C8 | Halogen swap or removal | Affects the electronic nature of the core and can influence binding affinity; often, a halogen at this position is favorable for cytotoxicity. nih.govnih.gov |
Establishing Quantitative and Qualitative Structure-Activity Relationships (QSAR/QSPR)
QSAR and QSPR are computational techniques used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.gov These studies provide valuable predictive models for designing new, more potent derivatives. frontiersin.org
The process involves calculating a set of molecular descriptors for a series of related compounds and using statistical methods, such as multiple linear regression, to build an equation that relates these descriptors to the observed activity (e.g., IC₅₀ values). nih.govufv.br
A representative QSAR equation for a series of quinazoline derivatives inhibiting EGFR-TK was reported as: IC₅₀ = – (3.155) * glob + (2.280) * mr – (0.136) * TPSA – (1.599) * LogP – 0.186 researchgate.net
This equation demonstrates that the inhibitory activity is influenced by a combination of factors: globularity (glob), molar refractivity (mr, a measure of volume and polarizability), topological polar surface area (TPSA), and the logarithm of the octanol-water partition coefficient (LogP, a measure of lipophilicity). researchgate.net Such models indicate that a balance of steric, electronic, and hydrophobic properties is necessary for potent biological activity.
Key descriptors frequently used in QSAR studies of quinazoline derivatives are outlined in the table below.
| Descriptor | Physicochemical Property Represented | Relevance to Biological Activity |
| LogP | Lipophilicity/Hydrophobicity | Influences membrane permeability and hydrophobic interactions with the target. researchgate.net |
| TPSA (Topological Polar Surface Area) | Molecular polarity, hydrogen bonding capacity | Affects solubility and the ability to pass through biological membranes. researchgate.net |
| mr (Molar Refractivity) | Molecular volume and polarizability | Relates to the steric fit of the molecule within the binding site. researchgate.net |
| Electronic Descriptors (e.g., HOMO/LUMO energies) | Electron-donating/accepting capability | Important for charge-transfer interactions and reaction mechanisms. nih.gov |
| Topological Descriptors | Molecular connectivity and shape | Describes the size, shape, and degree of branching of the molecule. ufv.br |
By understanding these relationships, medicinal chemists can rationally design new derivatives of this compound with a higher probability of possessing desired biological activities.
Computational Chemistry and in Silico Approaches for 2 Bromo 8 Chloro 6 Fluoroquinazoline Research
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 2-bromo-8-chloro-6-fluoroquinazoline, might interact with a biological target, typically a protein or a nucleic acid.
Elucidation of Binding Modes with Enzymes and Receptors
While specific molecular docking studies on this compound are not extensively available in the public domain, the quinazoline (B50416) scaffold is a well-known pharmacophore present in numerous enzyme inhibitors, particularly kinase inhibitors. General findings from docking studies on substituted quinazolines can provide a framework for predicting the binding mode of this specific compound.
Table 1: Hypothetical Binding Interactions of this compound with a Kinase Target
| Interacting Residue (Hypothetical) | Interaction Type | Atom(s) on this compound Involved |
| Met793 (Hinge) | Hydrogen Bond | N1 of Quinazoline |
| Cys797 (Hinge) | Hydrogen Bond | N3 of Quinazoline |
| Leu718 (Gatekeeper) | Hydrophobic Interaction | Phenyl ring of Quinazoline |
| Lys745 (Catalytic Loop) | Halogen Bond | 8-Chloro group |
| Asp855 (DFG Motif) | Halogen Bond | 2-Bromo group |
| Phe856 (DFG Motif) | π-π Stacking | Quinazoline ring system |
| Val726 | van der Waals Interaction | 6-Fluoro group |
Note: This table is illustrative and based on common interactions observed for quinazoline-based kinase inhibitors. Specific interactions for this compound would require dedicated docking studies.
Prediction of Binding Affinity and Selectivity
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a target. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. By docking this compound into the active sites of various related proteins, it is possible to predict its binding affinity and selectivity profile.
For example, to assess its potential as a selective kinase inhibitor, the compound could be docked against a panel of different kinases. The predicted binding energies would provide a preliminary indication of which kinases it is most likely to inhibit. The distinct substitution pattern of bromine at position 2, chlorine at position 8, and fluorine at position 6 would contribute uniquely to the binding affinity and selectivity for different targets. The size, electronegativity, and polarizability of these halogen atoms influence the strength and nature of the interactions they form.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. An MD simulation of a this compound-protein complex would offer deeper insights into the stability of the predicted binding pose from molecular docking.
Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the simulation can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation time. This analysis helps to validate the initial docking results and provides a more realistic model of the ligand-protein interaction.
De Novo Design and Generative Models for Quinazoline Scaffold Derivatization
De novo design algorithms and generative models can be employed to design novel quinazoline derivatives based on the core structure of this compound. These computational tools can explore a vast chemical space to propose new molecules with potentially improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles.
Starting with the this compound scaffold, these methods can suggest modifications at various positions. For example, the bromine at position 2 could be replaced with other functional groups to explore different interactions with the target protein. Similarly, the chlorine and fluorine atoms could be substituted or additional functional groups could be added to the quinazoline ring. The newly generated molecules can then be computationally screened using molecular docking and other in silico methods to prioritize candidates for synthesis and biological evaluation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic properties of this compound in detail. These calculations can provide valuable information about the molecule's geometry, charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential.
Understanding the electronic structure is crucial for predicting the molecule's reactivity and its ability to participate in various types of intermolecular interactions. For instance, the calculated electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for hydrogen bonding or other electrostatic interactions. The energies of the HOMO and LUMO can provide insights into the molecule's chemical reactivity and its potential to undergo metabolic transformations.
Table 2: Computationally Predicted Properties of 8-Bromo-2-chloro-6-fluoroquinazoline
| Property | Predicted Value |
| Molecular Formula | C₈H₃BrClFN₂ |
| Molecular Weight | 261.48 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 259.9152 g/mol |
| Topological Polar Surface Area | 25.8 Ų |
| Heavy Atom Count | 13 |
Source: PubChem CID 59199299. These properties are computationally predicted and provide a basic physicochemical profile of the molecule.
Advanced Methodologies in the in Vitro Biological Evaluation of 2 Bromo 8 Chloro 6 Fluoroquinazoline Derivatives
Enzyme Inhibition Assays for Molecular Target Validation (e.g., Kinase inhibitory assays)
Enzyme inhibition assays are fundamental in confirming the molecular targets of new chemical entities. For quinazoline (B50416) derivatives, which are often designed as kinase inhibitors, these assays provide the first crucial evidence of on-target activity. The serine/threonine kinase Aurora A is a key regulator of cell division and a validated target in oncology.
An in vitro kinase inhibitory assay was utilized to assess a series of free carboxylic acid derivatives of a quinazoline scaffold against the Aurora A kinase enzyme. nih.gov The assay was conducted at a single dose concentration of 10 µM. nih.gov Results indicated that the substitution pattern significantly influenced inhibitory activity. Specifically, compounds featuring halogen substitutions on the terminal phenyl ring demonstrated superior activity compared to those with unsubstituted or methyl-substituted rings. nih.gov
One of the most active compounds identified was 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), which showed potent inhibition of the Aurora A kinase. nih.govnih.gov The data underscores the importance of specific structural features for potent enzyme inhibition. In contrast, ester-based derivatives of the same series did not exhibit significant cytotoxic effects, which was consistent with their lower Aurora A kinase inhibitory results. nih.gov This suggests that the free carboxylic acid moiety is crucial for cellular activity. nih.gov
Future Research Directions and Unexplored Avenues for 2 Bromo 8 Chloro 6 Fluoroquinazoline
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of pharmaceutical manufacturing hinges on the development of synthetic methodologies that are not only efficient but also environmentally sustainable. For a molecule like 2-Bromo-8-chloro-6-fluoroquinazoline, with its specific halogenation pattern, exploring novel synthetic strategies is a critical first step.
Current synthetic approaches to quinazoline (B50416) derivatives often involve multi-step processes that may utilize harsh reagents and produce significant waste. mdpi.com Future research should focus on developing more streamlined and "green" synthetic routes. This could involve:
Metal-Catalyzed Cross-Coupling Reactions: Investigating novel palladium or copper-catalyzed reactions could enable the direct and selective introduction of the bromo, chloro, and fluoro substituents onto the quinazoline core, potentially reducing the number of synthetic steps. mdpi.comresearchgate.net
Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and often lead to cleaner reactions for various heterocyclic compounds, including quinazolines. researchgate.net Applying these methods to the synthesis of this compound could offer significant advantages in terms of efficiency and energy consumption.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Developing a flow-based synthesis for this compound would be a significant step towards sustainable production.
| Synthetic Approach | Potential Advantages for this compound |
| Novel Metal-Catalyzed Reactions | Increased efficiency, higher yields, and regioselectivity in halogenation. mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times and potential for solvent-free reactions. researchgate.net |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates and yields. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and process control. |
Discovery of New Molecular Targets and Biological Pathways Modulated by this compound Scaffolds
The quinazoline nucleus is a well-established pharmacophore, particularly in the realm of oncology, with many derivatives acting as kinase inhibitors. nih.govekb.egnih.gov The unique substitution pattern of this compound provides an opportunity to explore novel molecular targets and biological pathways.
Future research in this area should include:
Broad-Spectrum Kinase Profiling: A comprehensive screening of the compound against a wide panel of kinases is essential to identify its primary targets and potential off-target effects. The presence of multiple halogens can significantly influence the binding affinity and selectivity for the ATP-binding pocket of kinases. nih.govbohrium.com
Phenotypic Screening: Unbiased phenotypic screening in various cell lines (e.g., cancer, inflammatory, infectious disease models) can reveal unexpected biological activities and help to identify novel mechanisms of action that are not hypothesis-driven.
Target Deconvolution: Should the compound exhibit interesting phenotypic effects, subsequent target identification and validation studies will be crucial. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be employed to pinpoint the molecular targets.
Exploration Beyond Kinases: While kinases are a primary focus, the quinazoline scaffold has been associated with other biological activities. mdpi.comresearchgate.netnih.gov Investigations into its potential as an inhibitor of other enzyme families (e.g., polymerases, helicases) or as a modulator of protein-protein interactions are warranted.
| Research Area | Focus for this compound |
| Kinase Inhibition | Profiling against cancer-related kinases (e.g., EGFR, VEGFR, Aurora kinases). ekb.egnih.govnih.gov |
| Anti-inflammatory Activity | Investigating effects on inflammatory pathways and cytokine production. researchgate.netnih.gov |
| Antimicrobial Potential | Screening against a panel of bacterial and fungal pathogens. nih.govnih.govnih.gov |
| Antiviral Research | Evaluating activity against various viral replication cycles. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For this compound, these computational tools can be leveraged to guide its future development.
Key applications of AI and ML include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structures. This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.
Generative Models for de novo Design: AI algorithms can be trained on existing chemical data to generate entirely new molecules with desired properties. By using this compound as a starting point, generative models could propose novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial. AI-powered tools can provide valuable insights into the potential liabilities of derivatives, helping to guide the optimization process.
| AI/ML Application | Potential Impact on this compound Research |
| QSAR | Prioritize synthesis of derivatives with higher predicted activity. |
| Generative Models | Design novel analogs with optimized properties. |
| ADMET Prediction | Identify and mitigate potential pharmacokinetic and toxicity issues early. |
Exploration of Multitargeting Strategies for Complex Biological Systems
Many complex diseases, such as cancer, are driven by multiple redundant or interacting signaling pathways. The development of single molecules that can modulate multiple targets simultaneously—a multitargeting approach—is a promising strategy to overcome drug resistance and improve therapeutic efficacy. ekb.egnih.govresearchgate.net
The polysubstituted nature of this compound makes it an intriguing candidate for development as a multitargeted agent. Future research should explore:
Dual or Poly-pharmacology: Based on initial screening results, medicinal chemistry efforts can be directed towards optimizing the compound to potently inhibit two or more key targets within a disease-relevant pathway. For example, dual inhibition of EGFR and VEGFR is a validated strategy in cancer therapy. ekb.egnih.gov
Rational Design Based on Structural Biology: If crystal structures of the compound bound to different targets can be obtained, this information can guide the rational design of derivatives with optimized affinity for multiple targets.
Systems Biology Approaches: Integrating data from genomics, proteomics, and chemical biology can help to identify synergistic target combinations that are most likely to be effective in a particular disease context. This knowledge can then inform the design of multitargeted ligands based on the this compound scaffold.
The exploration of these future research directions will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of next-generation medicines for a range of diseases.
Q & A
Q. What synthetic strategies are recommended for preparing 2-bromo-8-chloro-6-fluoroquinazoline with high purity?
Methodological Answer: Synthesis typically involves halogenation of a quinazoline precursor. For bromo- and chloro-substituted derivatives, electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using N-bromosuccinimide or SOCl₂ in anhydrous DMF) is effective. Fluorination at the 6-position may require Balz-Schiemann or halogen-exchange reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers safely handle this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services.
- Exposure Mitigation: Avoid inhalation/contact; in case of exposure, rinse skin with water for 15 minutes and seek medical attention.
Safety protocols align with guidelines for structurally similar brominated/chlorinated aromatics (e.g., 8-(Bromomethyl)-6-fluoroquinoline) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR: Use - and -NMR in CDCl₃ to identify substituent positions. -NMR helps confirm aromaticity and halogen effects.
- Mass Spectrometry: High-resolution ESI-MS or EI-MS for molecular ion verification.
- IR Spectroscopy: Detect C-Br (~500 cm) and C-Cl (~750 cm) stretches. Cross-validate with X-ray crystallography (SHELX software for structure refinement) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Functional Selection: B3LYP hybrid functional (Becke’s exchange + Lee-Yang-Parr correlation) provides accurate thermochemical data for halogenated aromatics .
- Basis Sets: Use 6-31G(d,p) for geometry optimization and LANL2DZ for bromine/chlorine.
- Reactivity Insights: Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare activation energies for Suzuki-Miyaura coupling (Br vs. Cl substitution) .
Q. How to resolve contradictions between experimental and computational data on substituent electronic effects?
Methodological Answer:
- Data Triangulation: Combine experimental Hammett σ constants (from kinetic studies) with DFT-derived Natural Population Analysis (NPA) charges.
- Sensitivity Analysis: Vary solvent models (PCM vs. SMD) in DFT to assess dielectric effects on substituent polarization.
- Benchmarking: Cross-check with crystallographic data (e.g., bond lengths from SHELX-refined structures) to validate computational geometries .
Q. What strategies optimize crystallization of this compound for structural analysis?
Methodological Answer:
- Solvent Screening: Use vapor diffusion with dichloromethane/hexane or slow evaporation in ethanol.
- Temperature Control: Crystallize at 4°C to slow nucleation.
- Software Refinement: Employ SHELXL for least-squares refinement of X-ray data, adjusting thermal parameters and occupancy for disordered halogens .
Q. How does the steric and electronic interplay of substituents affect regioselectivity in subsequent derivatization?
Methodological Answer:
- Steric Maps: Generate 3D electrostatic potential surfaces (Gaussian 16) to visualize steric hindrance near the 2-bromo and 8-chloro positions.
- Kinetic Profiling: Perform time-resolved -NMR to monitor fluorination stability under varying pH/temperature.
- Comparative Studies: Contrast reactivity with analogs (e.g., 6-bromo-2-chloroquinazoline) to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
